molecular formula C19H12N4O7S3 B11618186 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11618186
M. Wt: 504.5 g/mol
InChI Key: GKYYYAMRLNMLQP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzothiazole ring fused with a thiazolidine ring

Preparation Methods

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The preparation methods include:

  • Synthetic Routes:
    • The synthesis begins with the preparation of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
    • The thiazolidine ring is synthesized by reacting thiosemicarbazide with α-haloketones.
    • The final step involves the condensation of the benzothiazole derivative with the thiazolidine derivative under acidic or basic conditions to form the target compound.
  • Reaction Conditions:
    • The cyclization reactions are typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
    • Oxidation steps may require oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Condensation reactions are often performed under reflux conditions with solvents like ethanol or methanol.
  • Industrial Production Methods:
    • Industrial production may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
    • Scale-up processes require careful control of temperature, pressure, and reaction time to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfone derivatives.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
  • Substitution:
    • Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
  • Common Reagents and Conditions:
    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Solvents: Ethanol, methanol, dichloromethane.
  • Major Products:
    • Sulfone derivatives from oxidation.
    • Amino derivatives from reduction.
    • Substituted benzothiazole derivatives from nucleophilic substitution.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

  • Chemistry:
    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential as an antimicrobial and antifungal agent.
    • Studied for its interactions with biological macromolecules like proteins and DNA.
  • Medicine:
    • Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
    • Evaluated for its anti-inflammatory and analgesic properties.
  • Industry:
    • Utilized in the development of new materials with specific electronic and optical properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves:

  • Molecular Targets:
    • The compound targets specific enzymes and receptors involved in various biological processes.
    • It can bind to DNA and proteins, affecting their function and activity.
  • Pathways Involved:
    • Inhibition of enzyme activity, leading to the disruption of metabolic pathways.
    • Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can be compared with similar compounds such as:

  • Similar Compounds:
    • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.
    • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.
  • Uniqueness:
    • The presence of the nitro group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions.
    • The combination of benzothiazole and thiazolidine rings provides a unique structural framework that can interact with a variety of biological targets.

Properties

Molecular Formula

C19H12N4O7S3

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H12N4O7S3/c24-16(10-21-17(25)13-3-1-2-4-15(13)33(21,29)30)20-22-18(26)14(32-19(22)31)9-11-5-7-12(8-6-11)23(27)28/h1-9H,10H2,(H,20,24)/b14-9+

InChI Key

GKYYYAMRLNMLQP-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.